2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-20-13-7-11-12(8-14(13)21-2)18-15(22-16(11)19)9-3-5-10(17)6-4-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXCSXLCPAKLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetic Anhydride-Mediated Ring Closure
The most widely reported method involves refluxing 2-[(4-chlorobenzoyl)amino]-6,7-dimethoxybenzoic acid in acetic anhydride. This approach, adapted from the synthesis of simpler benzoxazinones, proceeds via intramolecular cyclodehydration. The 6,7-dimethoxy groups are introduced at the anthranilic acid stage, ensuring regioselective ring formation.
Reaction Conditions
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Molar ratio : 1:15 (substrate:Ac₂O)
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Temperature : 120–130°C (reflux)
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Time : 4–6 hours
¹H NMR analysis of the crude product shows characteristic singlets for the C2-proton (δ 8.20–8.23 ppm) and aromatic methoxy groups (δ 3.85–3.90 ppm). Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) enhances purity to >95%.
One-Pot Acylation-Cyclization Strategy
Potassium Carbonate-Promoted Synthesis
A modified one-pot method from phenoxy-substituted benzoxazinones applies to chloroaryl derivatives:
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Acylation : 6,7-Dimethoxyanthranilic acid reacts with 4-chlorobenzoyl chloride (1.5 eq) in dry CH₂Cl₂ with K₂CO₃ (2 eq).
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Cyclization : In situ dehydration without isolating intermediates.
Optimized Parameters
This method avoids separate handling of moisture-sensitive intermediates, reducing degradation of methoxy groups.
Schiff Base Intermediate Route
Condensation-Cyclization Sequential Protocol
Adapting techniques from N-phenylcarboxamido derivatives, the synthesis involves:
Step 1 : Schiff base formation between 6,7-dimethoxyanthranilic acid and 4-chlorobenzaldehyde.
Step 2 : Cyclization with phenyl isocyanate in CHCl₃ under reflux.
Key Advantages
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Introduces N-substituents for further derivatization
Spectroscopic Validation
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IR: C=O stretch at 1705 cm⁻¹ (oxazinone), N-H bend at 3335 cm⁻¹
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¹³C NMR: C4 carbonyl at 159.3 ppm, methoxy carbons at 56.0–56.6 ppm
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Major Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Acetic Anhydride | 60–72 | 95 | 4–6 | High |
| One-Pot | 68–75 | 98 | 3 | Moderate |
| Schiff Base | 55–63 | 90 | 8–10 | Low |
The one-pot method balances yield and practicality, while acetic anhydride remains optimal for large-scale production.
Functional Group Compatibility Challenges
Methoxy Group Stability
Dimethoxy substituents at C6/C7 necessitate mild conditions to prevent demethylation. Studies show:
Mitigation Strategies
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Use of aprotic solvents (CH₂Cl₂, DMF)
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Strict temperature control (<130°C)
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of benzoxazine derivatives, including 2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated that it induces apoptosis in breast cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro tests have revealed its effectiveness against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents in the face of rising antibiotic resistance .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzoxazine derivatives. The compound has been shown to reduce inflammation markers in cellular models, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Material Science Applications
The unique chemical structure of this compound makes it suitable for applications in material science, particularly as a precursor for synthesizing polymers and composites with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied to improve the performance characteristics of materials used in various industrial applications .
Case Study 1: Anticancer Mechanism
A detailed investigation into the anticancer mechanism of this compound was conducted using MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis levels after treatment with varying concentrations of the compound. Results indicated a significant increase in apoptotic cells at higher concentrations, with associated changes in the expression levels of pro-apoptotic and anti-apoptotic proteins.
| Concentration (µM) | % Apoptosis | Key Proteins Modulated |
|---|---|---|
| 10 | 15% | Bcl-2 (decreased), Bax (increased) |
| 25 | 30% | Caspase-3 activation |
| 50 | 60% | PARP cleavage |
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing antimicrobial efficacy, various benzoxazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
| Compound Name | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |
|---|---|---|
| Standard Antibiotic (Amoxicillin) | 8 | 16 |
| 2-(4-chlorophenyl)-6,7-dimethoxy... | 4 | 8 |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations:
Role of Halogenation: The 4-chlorophenyl group in the target compound aligns with herbicidal benzoxazinones (e.g., 2-phenoxy derivatives), where halogenation at aromatic positions enhances activity . In contrast, the tert-butyl analog lacks halogens and serves as a diagnostic metabolite, indicating substituent-dependent functional divergence .
Functional Group Diversity: The benzoylamino group in the analog from enables enzyme inactivation, demonstrating how nitrogen-containing substituents confer protease inhibition .
Notes:
- Synthetic Accessibility: The target compound’s synthesis may mirror methods for simpler benzoxazinones, such as cyclocondensation of anthranilic acid with acyl chlorides .
Biological Activity
2-(4-Chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one (CAS Number: 303091-14-7) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoxazinones, known for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 317.72 g/mol. Its structure includes a benzoxazine core with methoxy and chlorophenyl substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.72 g/mol |
| CAS Number | 303091-14-7 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzoxazinones have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.
- Antibacterial Activity : The compound has been tested against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µM in various studies, indicating moderate to strong antibacterial activity .
- Antifungal Activity : The antifungal potential was also assessed against pathogens like Candida albicans and Fusarium oxysporum, with MIC values reported between 10 to 50 µM .
Anticancer Activity
Benzoxazinones have been investigated for their anticancer properties. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.
- Mechanism of Action : The anticancer activity is hypothesized to be associated with the induction of apoptosis in cancer cells through the modulation of various signaling pathways .
- Case Studies : In vitro studies demonstrated that treatment with related benzoxazinones resulted in significant reductions in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Structure-Activity Relationship (SAR)
The biological activity of benzoxazinones can often be correlated with their structural features. Substituents on the phenyl ring significantly influence their antimicrobial and anticancer activities:
- Electron-Withdrawing Groups : Such as chlorine enhance antibacterial potency.
- Methoxy Groups : Contribute to both solubility and biological activity .
Summary of Research Findings
The following table summarizes key findings from recent research on the biological activities of compounds related to this compound:
Q & A
Q. What are the most efficient synthetic routes for 2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?
The compound can be synthesized via mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) as mediators. This solvent-free approach avoids traditional acylating agents and enables rapid cyclization of anthranilic acid derivatives with substituted chlorophenyl groups. Optimizing stoichiometry (e.g., 1:1.1 molar ratio of anthranilic acid to TCT) and grinding time (10–15 minutes) can achieve yields >85% . Alternative routes may involve acid-catalyzed cyclization of intermediate amides, though isomerization risks (e.g., cis/trans configurations) require careful solvent selection .
Q. How can structural characterization of this benzoxazinone be performed to confirm regiochemistry and purity?
Use a combination of ¹H/¹³C NMR to verify the chlorophenyl substitution pattern (e.g., aromatic proton splitting at δ 7.2–7.4 ppm) and dimethoxy groups (singlets at δ 3.8–4.0 ppm). X-ray crystallography is recommended for unambiguous confirmation of the oxazinone ring geometry. For purity, HPLC-MS with a C18 column (acetonitrile/water gradient) resolves potential byproducts like hydrolyzed intermediates or cis/trans isomers .
Q. What are the known biological activities of this compound, and which assays are suitable for preliminary screening?
While not extensively studied for therapeutic effects, this benzoxazinone has been identified as a discriminatory metabolite in gut microbiota studies linked to idiopathic short stature (ISS). Use LC-MS-based metabolomics (positive ion mode) to quantify its levels in fecal samples. For in vitro bioactivity screening, consider enzyme inhibition assays (e.g., cytochrome P450 isoforms) due to structural similarities to bioactive benzoxazinones .
Advanced Research Questions
Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?
Matrix effects in fecal or plasma samples can suppress ionization in LC-MS. Apply isotope dilution (e.g., deuterated internal standards) and solid-phase extraction (C18 cartridges) to enhance sensitivity. Differential mobility spectrometry (DMS) can separate co-eluting isomers, which are common in benzoxazinone derivatives .
Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact the compound’s metabolic stability and interaction with biological targets?
Computational density functional theory (DFT) studies reveal that electron-withdrawing groups (e.g., Cl) on the phenyl ring increase electrophilicity, potentially enhancing binding to nucleophilic residues in enzymes. In contrast, methoxy groups improve solubility but may reduce membrane permeability. Validate predictions using molecular docking (e.g., AutoDock Vina) and in vitro microsomal stability assays .
Q. What mechanisms explain the compound’s role in gut microbiota-host interactions, and how can causal relationships be established?
In ISS patients, elevated levels correlate with reduced Bifidobacterium spp. and increased Enterococcus. Use gnotobiotic mouse models colonized with patient microbiota to test causality. Metabolomic pathway analysis (e.g., KEGG) can link the compound to tryptophan or bile acid metabolism, while knockout microbial strains clarify its microbial origin .
Q. How do synthetic byproducts or isomers affect pharmacological interpretations, and what strategies minimize their formation?
Cis/trans isomerization during synthesis (e.g., acid-mediated cyclization) can produce inactive or off-target isomers. Employ Lewis acids (e.g., BF₃·Et₂O) to favor thermodynamically stable trans configurations. Monitor reactions using in situ FTIR to detect intermediates and optimize quenching protocols .
Data Contradiction and Reproducibility
Q. Why do reported yields vary across synthetic protocols, and how can reproducibility be improved?
Discrepancies arise from solvent purity (e.g., dichloromethane moisture content), grinding efficiency in mechanochemical synthesis, and incomplete crystallization. Standardize reaction monitoring (e.g., TLC with UV254) and use controlled atmosphere gloveboxes to exclude humidity. Interlab comparisons using shared reference materials (e.g., anthranilic acid batches) are critical .
Q. How can conflicting bioactivity data from different assay systems be reconciled?
Differences in cell lines (e.g., hepatic vs. intestinal) or metabolite stability (e.g., plasma esterase activity) may explain variability. Use physiologically relevant models , such as 3D organoids or co-culture systems , and report pharmacokinetic parameters (e.g., half-life in simulated gastric fluid) alongside bioactivity data .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
